molecular formula C13H19BrO B220325 [(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate CAS No. 123003-47-4

[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate

Cat. No. B220325
CAS RN: 123003-47-4
M. Wt: 520.7 g/mol
InChI Key: HBLBJTXSYDMQDU-OJQYZGAJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate is a natural product found in Siphonaria zelandica with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Odor Properties : A study by Hamamatsu et al. (1981) explored the synthesis of ethyl esters with similar structural elements, investigating their odor properties. The research involved acid-catalyzed aldol-condensation and oxidation processes to produce ethyl esters with specific odor characteristics (Hamamatsu, Naoshima, Wakabayashi, & Hayashi, 1981).

  • Chemical Derivatives from Limpets : Blanchfield et al. (1994) isolated new polypropionates, including compounds structurally related to the target compound, from Siphonariid Limpets. These substances were analyzed using two-dimensional NMR spectroscopy and biosynthetic reasoning (Blanchfield, Brecknell, Brereton, Garson, & Jones, 1994).

  • Synthesis of Related Esters : Tan and Tjia (1975) synthesized related compounds through a double Michael addition, followed by intramolecular etherification. The study provided insights into the chemical synthesis processes relevant to compounds like the target molecule (Tan & Tjia, 1975).

Biological and Chemical Applications

  • Chemoenzymatic Synthesis in Drug Development : A study by Ramesh et al. (2017) involved the chemoenzymatic synthesis of compounds structurally related to the target molecule. This research has implications for the development of drugs like rosuvastatin and natural styryl lactone cryptomoscatone E1 (Ramesh, Anjibabu, Reddy, Yedukondalu, Reddy, Kummari, Raju, & Srinivasu, 2017).

  • Investigation of Pyrazine Formation : Shibamoto and Bernhard (1977) investigated the formation of various pyrazines, a process that is relevant to understanding the chemical behavior of compounds similar to the target molecule. Their research focused on model systems involving d-glucose, ammonia, and various metal ions (Shibamoto & Bernhard, 1977).

properties

CAS RN

123003-47-4

Product Name

[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate

Molecular Formula

C13H19BrO

Molecular Weight

520.7 g/mol

IUPAC Name

[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate

InChI

InChI=1S/C29H44O8/c1-11-20(30)15(4)26(16(5)21(31)12-2)37-28(35)29(9,10)27(34)17(6)22(32)14-24-19(8)25(33)18(7)23(13-3)36-24/h15-17,26-27,34H,11-14H2,1-10H3/t15-,16-,17?,27?/m1/s1

InChI Key

HBLBJTXSYDMQDU-OJQYZGAJSA-N

Isomeric SMILES

CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC([C@H](C)C(=O)CC)[C@H](C)C(=O)CC)O)C)C

SMILES

CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C

Canonical SMILES

CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C

synonyms

baconipyrone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate
Reactant of Route 2
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate
Reactant of Route 3
Reactant of Route 3
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate
Reactant of Route 4
Reactant of Route 4
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate
Reactant of Route 5
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate
Reactant of Route 6
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.